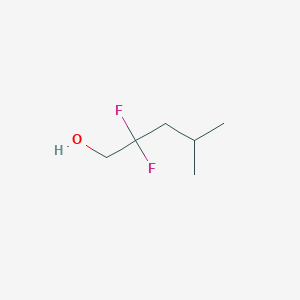

2,2-Difluoro-4-methylpentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12F2O |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

2,2-difluoro-4-methylpentan-1-ol |

InChI |

InChI=1S/C6H12F2O/c1-5(2)3-6(7,8)4-9/h5,9H,3-4H2,1-2H3 |

InChI Key |

BLFNKDNATVQHLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CO)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of 2,2-Difluoro-4-methylpentan-1-ol (B6158451). By analyzing the interactions of atomic nuclei in a magnetic field, it is possible to map out the complete carbon framework and the precise location of proton and fluorine atoms.

One-dimensional NMR experiments are fundamental for identifying the unique chemical environments of the hydrogen, carbon, and fluorine atoms within the molecule. The presence of the gem-difluoro group at the C2 position introduces characteristic chemical shifts and complex spin-spin coupling patterns that are critical for confirming the structure.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments. The protons on the primary alcohol (H1) are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms on C2. The protons on C3 would exhibit a complex multiplet pattern due to coupling with protons on C1 (if any through-space coupling exists) and C4, as well as the fluorine atoms on C2. The methine proton at C4 would be a multiplet, split by the protons on C3 and the six equivalent protons of the two methyl groups (H5). The two methyl groups are diastereotopic due to the chiral center at C4, but in an achiral solvent, they are expected to appear as a doublet. The hydroxyl proton signal would appear as a broad singlet, the position of which is solvent-dependent.

¹³C NMR Spectroscopy : Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum should display six unique signals, one for each carbon atom. masterorganicchemistry.com The carbon atom bonded to the two fluorine atoms (C2) will be significantly shifted downfield and will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the difluorinated center (C1 and C3) will also show coupling to the fluorine atoms, but with smaller coupling constants (²JCF and ³JCF respectively). The chemical shifts can be predicted by comparing them to the non-fluorinated analogue, 4-methyl-1-pentanol. nih.govchemicalbook.com

¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum provides a direct method for observing the fluorine environments. Since the two fluorine atoms on C2 are chemically equivalent, they are expected to produce a single signal. This signal would be split into a triplet by the two adjacent protons on C1 (²JHF).

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound Predicted data is based on analogous compounds and standard spectroscopic principles.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H1 (-CH₂OH) | ~3.8 | Triplet (t) | ²J(H,F) ≈ 12-15 |

| H3 (-CF₂-CH₂-) | ~1.9 - 2.1 | Multiplet (m) | ||

| H4 (-CH(CH₃)₂) | ~1.7 - 1.9 | Multiplet (m) | ||

| H5 (-CH(CH₃)₂) | ~0.9 | Doublet (d) | ³J(H,H) ≈ 7 | |

| OH | Variable | Broad Singlet (br s) | ||

| ¹³C | C1 (-CH₂OH) | ~60 - 65 | Triplet (t) | ²J(C,F) ≈ 20-30 |

| C2 (-CF₂-) | ~120 - 125 | Triplet (t) | ¹J(C,F) ≈ 240-250 | |

| C3 (-CF₂-CH₂-) | ~35 - 40 | Triplet (t) | ²J(C,F) ≈ 20-25 | |

| C4 (-CH(CH₃)₂) | ~28 - 32 | Singlet (s) | ||

| C5 (-CH(CH₃)₂) | ~22 - 24 | Singlet (s) | ||

| C6 (other -CH₃) | ~22 - 24 | Singlet (s) |

| ¹⁹F | F2 (-CF₂-) | ~ -110 to -120 | Triplet (t) | ²J(F,H) ≈ 12-15 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, COSY would show a key correlation between the H3, H4, and H5 protons, confirming the isobutyl fragment. A weaker correlation might be observed between H1 and H3 depending on the magnitude of their four-bond coupling (⁴JHH).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with their directly attached carbon atoms (¹JCH). youtube.comyoutube.com This would allow for the definitive assignment of each carbon atom in the chain by linking it to its corresponding, and more easily assigned, proton signal. For example, the proton signal at ~0.9 ppm (H5) would show a cross-peak to the carbon signal around 22-24 ppm (C5).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). youtube.com It is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would include:

A cross-peak between the H1 protons and the C2 carbon, confirming the placement of the alcohol next to the difluorinated carbon.

Correlations from the H3 protons to C1, C2, C4, and C5, establishing the connectivity of the central part of the molecule.

Correlations from the H5 methyl protons to C3 and C4, confirming the structure of the isobutyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. For a flexible molecule like this, NOESY can provide insights into its preferred conformation in solution. For instance, a NOESY cross-peak between the H1 and H3 protons would suggest a conformation where these two groups are spatially proximate.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Purpose |

|---|---|---|

| COSY | H3 ↔ H4, H4 ↔ H5 | Confirms the spin system of the isobutyl group. |

| HSQC | H1 ↔ C1, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5 | Assigns each carbon based on its attached proton. |

| HMBC | H1 → C2, C3; H3 → C1, C2, C4, C5; H5 → C3, C4 | Establishes the complete carbon backbone and confirms functional group positions. |

| NOESY | H1 ↔ H3 | Provides information on the molecule's 3D shape and conformational preferences. |

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. researchgate.net For this compound, rotation around the C-C single bonds, particularly the C2-C3 and C3-C4 bonds, could be restricted at low temperatures.

If the rotation around the C3-C4 bond is slow on the NMR timescale, the two methyl groups (C5) attached to C4 would become diastereotopic and thus chemically non-equivalent. This would result in two separate signals in both the ¹H and ¹³C NMR spectra instead of one doublet and one singlet, respectively. By studying the NMR spectra at various temperatures, it is possible to observe the broadening and coalescence of these signals. This data allows for the calculation of the activation energy (energy barrier) for the bond rotation, providing valuable thermodynamic information about the molecule's conformational flexibility. researchgate.net

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds. researchgate.net The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. By comparing with the spectrum of the non-fluorinated parent compound, 4-methyl-1-pentanol, the influence of the fluorine atoms can be discerned. nist.gov

O-H Stretch : A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.

C-H Stretch : Sharp peaks will appear in the 2850–3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups. researchgate.net

C-H Bend : Bending vibrations (scissoring, rocking) for the CH₂ and CH₃ groups will be visible in the 1350–1470 cm⁻¹ range.

C-F Stretch : The most significant feature introduced by fluorination will be very strong absorption bands in the 1000–1200 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the C-F bonds.

C-O Stretch : A strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹, which may overlap with the powerful C-F stretching absorptions.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3000 - 2850 | C-H Stretch | Alkyl (-CH₃, -CH₂) | Medium to Strong |

| 1470 - 1350 | C-H Bend | Alkyl (-CH₃, -CH₂) | Medium |

| 1200 - 1000 | C-F Stretch | Difluoroalkane (-CF₂) | Very Strong |

Raman spectroscopy involves inelastic scattering of monochromatic light and is highly sensitive to non-polar, symmetric bonds, making it an excellent complement to FT-IR. chemicalbook.com

The Raman spectrum of this compound would provide a clear fingerprint of the carbon backbone. The C-C bond stretching vibrations, which are often weak in the IR spectrum, would produce strong signals in the Raman spectrum in the 800-1200 cm⁻¹ region. The symmetric C-H stretching and bending vibrations of the isobutyl group would also be prominent. The symmetric C-F stretching vibration is expected to be a strong and characteristic Raman band, providing confirmatory evidence for the difluoro group. In contrast, the polar O-H stretch is typically a weak signal in Raman spectra.

Table 4: Predicted Characteristic Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3000 - 2850 | C-H Stretch | Alkyl (-CH₃, -CH₂) | Strong |

| 1470 - 1440 | C-H Bend | Alkyl (-CH₃, -CH₂) | Medium |

| 1200 - 800 | C-C Stretch | Carbon Backbone | Strong |

| ~1100 | C-F Symmetric Stretch | Difluoroalkane (-CF₂) | Strong |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Purity Assessment

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique in the structural analysis of organic molecules, offering unparalleled precision in mass determination and the ability to deduce elemental compositions.

Exact Mass Determination and Isotopic Pattern Analysis

The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₆H₁₃F₂O⁺) is a critical parameter for its identification. Based on the monoisotopic masses of its constituent elements (C: 12.000000, H: 1.007825, F: 18.998403, O: 15.994915), the calculated exact mass can be determined. This high level of mass accuracy, typically within a few parts per million (ppm), allows for the confident assignment of the elemental formula, distinguishing it from other potential isobaric compounds.

Isotopic pattern analysis further corroborates the elemental composition. The presence of two fluorine atoms and the natural abundance of isotopes of carbon (¹³C) and oxygen (¹⁷O, ¹⁸O) will generate a characteristic isotopic distribution pattern in the mass spectrum. The relative intensities of these isotopic peaks can be predicted and compared with the experimentally observed pattern to confirm the molecular formula.

Table 1: Theoretical Isotopic Distribution for [C₆H₁₃F₂O]⁺

| Ion Formula | Mass (Da) | Relative Abundance (%) |

| C₆H₁₃F₂O | Calculated Exact Mass | 100.00 |

| ¹³CC₅H₁₃F₂O | Calculated Exact Mass + 1.00335 | ~6.6 |

| C₆H₁₂DH₁F₂O | Calculated Exact Mass + 1.00628 | ~0.09 |

| C₆H₁₃F₂¹⁷O | Calculated Exact Mass + 2.00425 | ~0.04 |

| C₆H₁₃F₂¹⁸O | Calculated Exact Mass + 2.00486 | ~0.20 |

Note: The exact mass values and relative abundances are illustrative and would be precisely calculated using specialized software in an experimental setting.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the connectivity of atoms within a molecule. By isolating the precursor ion of interest (e.g., the protonated molecule of this compound) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Analysis of these fragment ions provides insights into the molecular structure.

Table 2: Plausible MS/MS Fragmentation of [C₆H₁₃F₂O+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Dehydrated precursor |

| [M+H]⁺ | [M+H - HF]⁺ | HF | Loss of one fluorine atom |

| [M+H]⁺ | [M+H - 2HF]⁺ | 2HF | Loss of both fluorine atoms |

| [M+H]⁺ | [M+H - C₃H₇]⁺ | C₃H₇ (isobutyl group) | Cleavage at C3-C4 bond |

X-ray Crystallography for Solid-State Structural Confirmation of Crystalline Derivatives

While this compound is a liquid at room temperature, its solid-state structure can be unequivocally determined through single-crystal X-ray diffraction analysis of a suitable crystalline derivative. Derivatization with a chromophoric or a heavy-atom-containing reagent can facilitate crystallization and improve the quality of the diffraction data. Common derivatization strategies for alcohols include the formation of esters (e.g., p-nitrobenzoates) or urethanes. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular connectivity and stereochemistry in the solid state.

Chromatographic Methods for Purity and Isomeric Ratio Determination (e.g., GC-MS, Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. A GC method would be developed to separate this compound from any starting materials, byproducts, or degradation products. The retention time of the compound provides a measure of its identity under specific chromatographic conditions, while the mass spectrometer provides confirmation of its structure. For quantitative analysis, a suitable internal standard would be employed. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Since this compound contains a chiral center at the C4 position, it can exist as a pair of enantiomers ((R)- and (S)-2,2-Difluoro-4-methylpentan-1-ol). Chiral HPLC is the method of choice for separating and quantifying these enantiomers. nih.govsigmaaldrich.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. researchgate.net The ratio of the peak areas in the chromatogram directly corresponds to the enantiomeric ratio of the sample.

Table 3: Analytical Methods for Purity and Isomeric Ratio Determination

| Analytical Technique | Purpose | Key Parameters to be Determined |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Retention time, mass spectrum of the main peak and any impurities. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation and quantification of enantiomers. | Retention times of (R)- and (S)-enantiomers, resolution factor, enantiomeric ratio. |

Reactivity and Transformation Pathways of 2,2 Difluoro 4 Methylpentan 1 Ol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a versatile functional group that can undergo a variety of transformations, including derivatization, oxidation, and nucleophilic substitution.

The hydroxyl group of 2,2-Difluoro-4-methylpentan-1-ol (B6158451) can be readily converted into esters and ethers, which are common derivatives that can also serve as protecting groups in multi-step syntheses.

Esterification: The formation of esters from alcohols is a fundamental reaction in organic chemistry. chemguide.co.uk The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid. khanacademy.orgacs.org This is a reversible process, and to drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. chemguide.co.uk

Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. chemguide.co.uk These reactions are generally faster and irreversible. nih.gov Given the electronic nature of this compound, these standard esterification methods are expected to proceed efficiently.

Interactive Data Table: Representative Esterification Reactions of Primary Alcohols

| Alcohol Reactant | Carboxylic Acid/Derivative | Catalyst/Conditions | Ester Product | Yield (%) |

| Ethanol | Acetic Acid | H₂SO₄ (catalytic), reflux | Ethyl acetate | ~67% |

| Benzyl (B1604629) alcohol | Benzoic Acid | DBSA, water, 100°C | Benzyl benzoate | 92% |

| 1-Butanol | Acetyl Chloride | Pyridine (B92270), room temp. | Butyl acetate | High |

This table presents data for general primary alcohols to illustrate typical esterification conditions and yields.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. beilstein-journals.org To form an ether from this compound, it would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the ether. rsc.org The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction, especially with sterically hindered substrates. psu.edulibretexts.org

Interactive Data Table: Representative Williamson Ether Synthesis Reactions

| Alcohol Reactant | Base | Alkyl Halide | Solvent | Ether Product | Yield (%) |

| Ethanol | NaH | Methyl Iodide | THF | Ethyl methyl ether | High |

| Phenol | K₂CO₃ | Benzyl Bromide | Acetone | Benzyl phenyl ether | >95% |

| 1-Propanol | Na | Ethyl Bromide | Ethanol | Ethyl propyl ether | Good |

This table illustrates the Williamson ether synthesis with various alcohols to show the general applicability of the method.

The oxidation of primary alcohols is a key transformation that can yield either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Oxidation to Aldehydes: For the partial oxidation of this compound to the corresponding aldehyde, 2,2-difluoro-4-methylpentanal, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. libretexts.org Commonly used reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). researchgate.net These reactions are typically carried out in anhydrous solvents like dichloromethane (B109758) (CH₂Cl₂) to avoid the formation of the hydrate (B1144303) of the aldehyde, which is more susceptible to further oxidation.

Oxidation to Carboxylic Acids: To achieve the full oxidation to the carboxylic acid, 2,2-difluoro-4-methylpentanoic acid, stronger oxidizing agents are employed. libretexts.org A classic method is the Jones oxidation, which uses chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. researchgate.net Other powerful oxidizing agents include potassium permanganate (B83412) (KMnO₄) and ruthenium tetroxide (RuO₄). researchgate.net In these reactions, the primary alcohol is first oxidized to the aldehyde, which is then rapidly oxidized further to the carboxylic acid. chemguide.co.uk

Interactive Data Table: Oxidation of Primary Alcohols

| Alcohol Reactant | Oxidizing Agent | Product | Yield (%) |

| 1-Heptanol | PCC, CH₂Cl₂ | 1-Heptanal | ~84% |

| Benzyl alcohol | DMP, CH₂Cl₂ | Benzaldehyde | ~93% |

| 1-Butanol | Jones Reagent (CrO₃/H₂SO₄) | Butanoic acid | ~90% |

| Cinnamyl alcohol | MnO₂ | Cinnamaldehyde | High |

This table provides examples of the oxidation of various primary alcohols to illustrate the outcomes with different reagents.

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. ucalgary.camasterorganicchemistry.com A common strategy is to convert the alcohol into a tosylate or mesylate ester. ucalgary.ca These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. khanacademy.org

For this compound, treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. This tosylate derivative could then be reacted with nucleophiles such as halides, cyanide, or azide (B81097) to introduce new functional groups.

Protecting Group Strategies: In the context of a multi-step synthesis, it may be necessary to protect the hydroxyl group of this compound to prevent it from reacting with certain reagents. uchicago.eduorganic-chemistry.org A common and effective strategy for protecting alcohols is the formation of silyl (B83357) ethers. masterorganicchemistry.comutsouthwestern.edu For example, reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) would form a TBDMS ether. libretexts.org This protecting group is robust and stable to a wide range of reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org Other protecting groups for alcohols include tetrahydropyranyl (THP) ethers and benzyl (Bn) ethers. libretexts.orgmasterorganicchemistry.com

Influence of the Geminal Difluoroalkyl Moiety on Overall Reactivity

Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms significantly polarize the C-F bonds, which in turn withdraws electron density from the adjacent carbon atoms.

This inductive effect would be particularly noticeable in the derivatives of this compound. For instance, in the corresponding aldehyde (2,2-difluoro-4-methylpentanal) and carboxylic acid (2,2-difluoro-4-methylpentanoic acid), the electron-withdrawing CF₂ group would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the gem-difluoro group would increase the acidity of the carboxylic acid derivative compared to its non-fluorinated analogue.

While fluorine is relatively small, the presence of two fluorine atoms on the same carbon can create some steric hindrance that may affect the rate of reactions at the adjacent primary alcohol. However, for a primary alcohol, this effect is generally not prohibitive for most transformations.

Interactive Data Table: Calculated Conformational Data for 2-Fluoroethanol

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) |

| Gauche | ~60° | 0 |

| Anti | 180° | ~1.9 |

This table shows the calculated relative energies for the conformers of 2-fluoroethanol, a simpler analogue, to illustrate the gauche effect. psu.edu

Derivatization to Advanced Synthetic Intermediatesnih.gov

The hydroxyl group of this compound serves as a versatile handle for the introduction of various functional groups, leading to the formation of valuable fluorinated building blocks.

The conversion of this compound to fluorinated ethers and amines proceeds through well-established synthetic methodologies, with modifications to account for the electronic effects of the fluorine atoms.

Fluorinated Ethers: The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. The alcohol is first deprotonated with a suitable base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The presence of the electron-withdrawing fluorine atoms can decrease the nucleophilicity of the alkoxide, sometimes necessitating stronger bases or more reactive electrophiles.

A typical procedure involves the treatment of the alcohol with sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the alkoxide in situ. Subsequent addition of an alkyl halide, such as methyl iodide or benzyl bromide, affords the desired ether. The reaction conditions are generally mild to moderate, with temperatures ranging from 0 °C to room temperature.

Fluorinated Amines: The synthesis of fluorinated amines from this compound can be accomplished through a two-step sequence involving initial conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with an amine. A common approach is the tosylation of the alcohol, followed by reaction with a primary or secondary amine.

Alternatively, a Mitsunobu reaction provides a direct route to N-alkylated products. This reaction involves the treatment of the alcohol with a nucleophilic amine in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method often proceeds with inversion of configuration at the carbinol center, although this is not relevant for the achiral this compound.

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. The gem-difluoro group can impart desirable properties such as increased metabolic stability and altered lipophilicity to the final molecule. researchgate.netnih.gov

One strategy involves the use of the difluoroalcohol as a precursor to a fluorinated diene in a Diels-Alder reaction to construct a polycyclic framework. For example, oxidation of the alcohol to the corresponding aldehyde, followed by a Wittig-type olefination with a suitable phosphonium (B103445) ylide, can generate a diene. This diene can then undergo a [4+2] cycloaddition with a dienophile to form a six-membered ring, thereby creating a polycyclic system with a fluorine-containing moiety.

In heterocyclic synthesis, the fluorinated alcohol can be incorporated into various ring systems. mdpi.comrsc.org For instance, a Pictet-Spengler reaction can be employed to synthesize tetrahydro-β-carboline derivatives. In this approach, the alcohol is first oxidized to the aldehyde, which is then condensed with a tryptamine (B22526) derivative under acidic conditions. The use of fluorinated alcohols as solvents or co-solvents in such reactions has been shown to enhance reaction rates and yields. mdpi.comrsc.orgepfl.ch

Mechanistic Investigations of Key Transformationsnih.govepfl.chyoutube.comacs.orglibretexts.orgwikipedia.orgnih.gov

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Techniques such as kinetic isotope effect studies and intermediate trapping are invaluable in elucidating these pathways. acs.orgacs.org

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. acs.org By replacing an atom with its heavier isotope, changes in the reaction rate can be observed, providing insights into bond-breaking and bond-forming events.

For instance, in the oxidation of this compound to the corresponding aldehyde using a chromium-based oxidant, a primary kinetic isotope effect would be expected if the C-H bond at the C1 position is broken in the rate-determining step. To measure this, the reaction rate of the deuterated substrate (2,2-difluoro-1,1-dideuterio-4-methylpentan-1-ol) would be compared to the non-deuterated substrate. A significant kH/kD value (typically > 2) would support a mechanism where C-H bond cleavage is the slowest step. acs.org

Secondary kinetic isotope effects can also provide valuable information. For example, in a hypothetical SN1 reaction where the hydroxyl group is first protonated and then leaves as water to form a carbocation intermediate, a small secondary KIE (kH/kD > 1) might be observed at the adjacent C2 position upon isotopic labeling. This would be due to the change in hybridization from sp3 to sp2 at the C1 center in the transition state.

Intermediate trapping experiments are designed to capture and identify transient species that are formed during a reaction, providing direct evidence for a proposed reaction mechanism. acs.org These reactive intermediates are often short-lived and cannot be isolated under normal reaction conditions.

In the context of the derivatization of this compound, consider a hypothetical reaction involving the formation of a carbocation intermediate. For example, treatment of the alcohol with a strong acid could lead to the formation of a primary carbocation at the C1 position, which would be highly unstable. However, if a suitable trapping agent, such as a nucleophilic solvent or a species with a high affinity for carbocations, is present in the reaction mixture, it could react with the intermediate to form a stable, characterizable product.

For instance, if the reaction is performed in the presence of a high concentration of bromide ions, the formation of 1-bromo-2,2-difluoro-4-methylpentane (B6238143) would provide evidence for the existence of the carbocation intermediate. The structure of this trapped product can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Another example could involve radical intermediates. In a hypothetical radical-mediated reaction, a radical scavenger such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) could be added to the reaction. The detection of a TEMPO-adduct of the intermediate radical species would strongly support a radical pathway.

Theoretical and Computational Studies on 2,2 Difluoro 4 Methylpentan 1 Ol and Its Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and physical behavior of 2,2-Difluoro-4-methylpentan-1-ol (B6158451).

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide valuable information about its molecular orbitals and energetics. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, reflecting its nucleophilic character. The LUMO, conversely, is likely centered around the antibonding σ* orbitals of the C-F bonds, indicating susceptibility to nucleophilic attack at the carbon atom bearing the fluorine atoms. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

DFT calculations can also be used to determine various thermodynamic parameters, providing a theoretical basis for the molecule's stability and reactivity.

Table 1: Calculated Thermochemical Data for this compound

| Parameter | Value |

| Enthalpy (H) | Data not available |

| Gibbs Free Energy (G) | Data not available |

| Entropy (S) | Data not available |

| Heat Capacity at Constant Volume (Cv) | Data not available |

Note: Specific values are dependent on the chosen DFT functional and basis set and require dedicated computational studies.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for the energetics and structure of this compound.

These high-accuracy calculations are particularly useful for refining the understanding of subtle electronic effects, such as the influence of the gem-difluoro group on the acidity of the hydroxyl proton and the conformational energies of the molecule. Comparing ab initio results with DFT calculations can also help in assessing the performance of different DFT functionals for fluorinated organic compounds.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the carbon chain in this compound gives rise to multiple possible conformations, each with a distinct energy. libretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them. libretexts.org

The rotation around the C-C single bonds in this compound leads to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by a combination of steric hindrance, dipole-dipole interactions, and hyperconjugation. The bulky isobutyl group and the electronegative fluorine atoms play a significant role in determining the preferred spatial arrangement of the molecule.

Potential energy surface (PES) scans can be performed by systematically rotating key dihedral angles and calculating the energy at each step. nih.gov This allows for the identification of energy minima, corresponding to stable conformers, and transition states, representing the energy barriers to rotation. For this compound, the rotation around the C1-C2 and C3-C4 bonds would be of particular interest.

Table 2: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| A | anti (~180°) | anti (~180°) | 0.0 (most stable) |

| B | gauche (~60°) | anti (~180°) | Hypothesized higher energy |

| C | anti (~180°) | gauche (~60°) | Hypothesized higher energy |

| D | gauche (~60°) | gauche (~60°) | Hypothesized highest energy |

Note: The relative energies are hypothetical and would need to be confirmed by detailed computational studies.

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound over time. nih.govmdpi.com By simulating the atomic motions based on a force field, MD can reveal the accessible conformations and the dynamics of interconversion between them. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for the characterization of new compounds.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. The characteristic C-F and O-H stretching frequencies are particularly important for identifying the compound.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scielo.org.mx These theoretical predictions can be instrumental in assigning the signals in experimental NMR spectra and confirming the molecular structure. The predicted ¹⁹F NMR chemical shifts would be especially valuable for characterizing the gem-difluoro moiety.

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of fluorinated compounds. worktribe.comrsc.orgnih.gov The accurate prediction of ¹H and ¹⁹F NMR chemical shifts and coupling constants is crucial for the structural elucidation and characterization of molecules such as this compound and its analogues. worktribe.comrsc.org

Various DFT functionals and basis sets are evaluated to find a balance between accuracy and computational cost. For instance, the ωB97XD functional with the aug-cc-pvdz basis set has been shown to provide reliable ¹⁹F NMR chemical shift predictions with a root mean square error of 3.57 ppm. rsc.orgresearchgate.net The choice of method can significantly impact the accuracy of the predictions. numberanalytics.com For example, in one study, the SCF GIAO method resulted in a larger root mean square deviation (7.93 ppm) compared to the MP2 GIAO method (5.59 ppm), leading to the preference for the latter. worktribe.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors. worktribe.comresearchgate.netresearchgate.net

The prediction of conformationally averaged chemical shifts is particularly important for flexible molecules. worktribe.comresearchgate.netresearchgate.net For 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, a related fluorinated alcohol, computational studies have been used to predict conformationally averaged ¹⁹F chemical shifts, highlighting the influence of gauche stereoelectronic effects involving fluorine. rsc.orgresearchgate.netresearchgate.net

Scalar coupling constants (J-couplings) provide valuable information about the connectivity and geometry of a molecule. medium.com Computational methods can predict these constants, aiding in the detailed analysis of NMR spectra. numberanalytics.comnih.gov Both DFT and post-Hartree-Fock methods like MP2 and CCSD are used for these calculations, with the latter generally offering higher accuracy at a greater computational expense. numberanalytics.com The Karplus equation, which relates the three-bond (³J) coupling constant to the dihedral angle, is a well-established concept that finds its theoretical underpinnings in quantum chemical calculations. nih.gov

Interactive Data Table: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Set of Fluorinated Compounds using the ωB97XD/aug-cc-pvdz method.

| Compound | Predicted δ (ppm) | Experimental δ (ppm) |

| PhCF₃ | -63.5 | -63.7 |

| 1-Fluoro-2-nitrobenzene | -118.2 | -118.5 |

| Tris(2,2,2-trifluoroethyl) borate | -76.8 | -77.1 |

| 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol | -124.1, -130.2, -137.5, -82.3 | -123.8, -130.5, -137.8, -82.1 |

Note: Data is illustrative and based on typical performance of the specified computational method.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. acs.orgnih.govarxiv.org Computational methods are extensively used to calculate vibrational frequencies and intensities, which aids in the assignment of experimental IR and Raman spectra. researchgate.netyoutube.com

DFT and Møller-Plesset perturbation theory (MP2) are common methods for these calculations. researchgate.net The choice of basis set, such as 6-31G** or 6-311++G(3df,pd), can influence the accuracy of the results, with larger basis sets generally providing more accurate frequencies at a higher computational cost. researchgate.net Scaling factors are often applied to the calculated frequencies to better match experimental data. researchgate.net

For complex molecules, computational analysis helps to distinguish between different conformers and to understand the influence of intermolecular interactions on the vibrational spectra. researchgate.net For example, in a study of 5-fluoroorotic and 5-chloroorotic acids, DFT calculations were used to determine the relative stability of different conformations and to assign the observed IR and Raman bands. researchgate.net Machine learning approaches are also emerging as a way to accelerate the simulation of IR and Raman spectra. acs.orgnih.gov

Interactive Data Table: Calculated Vibrational Frequencies and Intensities for a Hypothetical Fluorinated Alcohol.

| Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | 3650 | 50.2 | 10.5 | O-H stretch |

| 2 | 2980 | 25.6 | 15.2 | C-H stretch (methyl) |

| 3 | 1150 | 150.8 | 5.3 | C-F stretch |

| 4 | 1050 | 80.1 | 8.9 | C-O stretch |

Note: This data is illustrative and represents typical outputs of vibrational frequency calculations.

Reactivity Prediction and Reaction Pathway Elucidation

Computational chemistry plays a crucial role in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. emerginginvestigators.orgacs.org For fluorinated compounds like this compound, these studies can provide valuable insights into their synthesis and potential transformations.

Transition State Characterization and Activation Energy Calculations

The Arrhenius equation describes the relationship between the rate of a chemical reaction and the activation energy (Ea). libretexts.orgopentextbc.ca Computational methods allow for the direct calculation of activation energies by locating and characterizing the transition state (TS) structure for a given reaction. libretexts.orgopentextbc.cathoughtco.comsavemyexams.com The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy. researchgate.net

Various computational methods, including DFT and ab initio techniques, can be used to model reaction pathways and calculate activation energies. researchgate.netnih.gov For instance, in a study of the reaction between the hydroperoxyl radical (HO₂) and the n-propyl peroxy radical, quantum chemistry calculations were used to explore the singlet and triplet potential energy surfaces and to identify the various transition states and intermediates. nih.gov Such calculations are essential for understanding the kinetics and mechanism of a reaction. nih.gov

The activation energy can be calculated from the rate constants at different temperatures using the Arrhenius equation. libretexts.orgopentextbc.cathoughtco.com Graphically, plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) yields a straight line with a slope of -Ea/R, where R is the gas constant. libretexts.orgopentextbc.ca

Reaction Coordinate Mapping for Mechanistic Insights

Mapping the reaction coordinate provides a detailed picture of the energy changes that occur as reactants are converted into products. researchgate.net This involves calculating the energy of the system at various points along the reaction pathway, from the reactants, through the transition state, and to the products. The resulting potential energy surface (PES) offers deep mechanistic insights. nih.gov

For example, a computational study on the intramolecular Pauson-Khand reaction of fluorinated and chiral N-tethered 1,7-enynes used DFT to investigate the reaction mechanism. acs.org By mapping the reaction coordinate, researchers can identify key intermediates and transition states, and understand how factors like stereochemistry and substitution patterns influence the reaction outcome. acs.org Similarly, DFT studies on the hydrosilylation of gem-difluoroallenes have elucidated the role of the ligand in controlling the reaction's selectivity by mapping out the catalytic cycle. acs.org

Solvation Effects and Intermolecular Interactions in Fluorinated Systems

The behavior of fluorinated molecules in solution is heavily influenced by solvation effects and intermolecular interactions. acs.orgnih.govrsc.orgarxiv.orgacs.org Computational methods are essential for understanding these complex phenomena at the molecular level.

Fluorinated alcohols, for instance, are known to have unique solvent properties. nih.govrsc.org Their ability to act as hydrogen bond donors and their distinct dipole moments due to the C-F bonds lead to specific interactions with solutes and other solvent molecules. nih.govacs.orglibretexts.org Computational studies using molecular dynamics (MD) simulations and DFT can model these interactions and explain the observed macroscopic properties. nih.govarxiv.org

The introduction of fluorine atoms can significantly alter the noncovalent interactions within a system. nih.govacs.orgcore.ac.ukresearchgate.net For example, fluorine can participate in hydrogen bonding (C-H···F), and the presence of multiple fluorine atoms can lead to fluorine-fluorine interactions. nih.govacs.orgacs.org These interactions can influence the conformation of molecules and the packing in the solid state. core.ac.uk DFT calculations combined with Non-Covalent Interaction (NCI) analysis can visualize and quantify these weak interactions. nih.govacs.org

In a study of a monohydrated cluster of ortho-fluorinated 2-phenylethylamine, combined experimental and computational approaches confirmed the presence of O-H···N, N-H···π, C-H···O, and C-H···F hydrogen bonds, highlighting their role in stabilizing the cluster's structure. nih.govacs.org The unique properties of fluorinated compounds in biological systems, such as their use in imaging and therapeutics, are also an active area of research where understanding intermolecular interactions is key. acs.orgnih.gov

Interactive Data Table: Calculated Intermolecular Interaction Energies for a Fluorinated Compound with Different Solvents.

| Solvent | Interaction Energy (kcal/mol) | Type of Interaction |

| Water | -8.5 | Hydrogen Bonding (O-H···O) |

| Chloroform | -3.2 | Dipole-Dipole |

| Hexane | -1.5 | van der Waals |

Note: This data is illustrative and represents typical interaction energies calculated for a small fluorinated molecule.

Emerging Research Directions and Future Perspectives in Fluoroalcohol Chemistry

Development of Novel and Efficient Fluorination Strategies for Complex Alcohol Substrates

The direct and selective conversion of a hydroxyl group in a complex alcohol to a fluorine atom is a significant challenge in synthetic chemistry. nih.govnumberanalytics.com Researchers are actively developing novel reagents and strategies to overcome the hurdles of substrate complexity, functional group tolerance, and reaction conditions.

Recent advancements include the development of safer and more effective deoxofluorinating reagents. For instance, PyFluor has been introduced as an inexpensive and thermally stable reagent that fluorinates a broad range of alcohols with minimal formation of elimination byproducts. organic-chemistry.org Similarly, AlkylFluor, an analogue of PhenoFluor, provides a practical, high-yield method for the deoxyfluorination of various primary and secondary alcohols. organic-chemistry.org For more challenging tertiary alcohols, which are prone to elimination, a system using Selectfluor as the fluorine source combined with an activation system like Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I has been developed for efficient dehydroxylative fluorination. organic-chemistry.orgmdpi.com

Beyond deoxyfluorination, late-stage fluorination (LSF) of complex molecules is a major focus, as it allows for the rapid generation of fluorinated analogues of established compounds. numberanalytics.com This often involves the selective activation of C–H bonds. For example, palladium-catalyzed methods have been developed for the fluorination of C(sp³)–H bonds, a notoriously difficult transformation. dovepress.com Another innovative approach involves silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using reagents like Selectfluor, which provides a radical-based pathway to alkyl fluorides under mild, aqueous conditions. organic-chemistry.org

The table below summarizes some modern fluorinating agents and their applications.

| Reagent/System | Substrate Type | Key Advantages |

| PyFluor | Primary/Secondary Alcohols | Low cost, thermal stability, high selectivity. organic-chemistry.org |

| AlkylFluor | Primary/Secondary Alcohols | Practical, high-yielding, stable to air and water. organic-chemistry.org |

| Selectfluor / Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I | Tertiary Alcohols | Effective for sterically hindered substrates. organic-chemistry.orgmdpi.com |

| Silver (Ag) Catalysis / Selectfluor | Aliphatic Carboxylic Acids | Mild, aqueous conditions, good functional group tolerance. organic-chemistry.org |

| Palladium (Pd) Catalysis | C(sp³)–H bonds | Enables late-stage functionalization of unactivated C-H bonds. dovepress.comresearchgate.net |

These evolving strategies are crucial for synthesizing complex fluorinated molecules, including advanced fluoroalcohols, by providing more efficient, selective, and safer chemical transformations. nih.gov

Exploration of 2,2-Difluoro-4-methylpentan-1-ol (B6158451) as a Versatile Building Block in Advanced Organic Synthesis

Organic building blocks are fundamental molecular components used for the bottom-up assembly of more complex architectures. beilstein-journals.org While extensive research on the specific applications of this compound in multi-step synthesis is not widely available in peer-reviewed literature, its structure suggests significant potential as a versatile synthon.

The key features of this molecule are the gem-difluoro group (CF₂) positioned alpha to a primary alcohol. This combination allows for a range of synthetic manipulations:

The Primary Alcohol: The -CH₂OH group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a variety of leaving groups for nucleophilic substitution reactions. This allows for chain extension and the introduction of other functional groups.

The Gem-Difluoro Group: The CF₂ group is a stable isostere for a carbonyl group or a methylene (B1212753) ether linkage. Its strong electron-withdrawing nature influences the reactivity of adjacent functional groups. This feature is highly desirable in medicinal chemistry for modulating properties like metabolic stability and binding affinity. pharmtech.com

Given these characteristics, this compound could potentially be used to synthesize a variety of more complex fluorinated targets. For example, oxidation to the corresponding aldehyde, 2,2-difluoro-4-methylpentanal, would create a substrate for aldol, Wittig, or other carbonyl addition reactions, providing a route to larger molecules containing the difluorinated isobutyl motif. The development of synthetic routes utilizing such building blocks is essential for expanding the available chemical space for drug discovery and materials science. beilstein-journals.org

Stereocontrolled Synthesis of Enantiopure Difluoroalcohol Derivatives with Defined Chirality

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is critical in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. The creation of chiral centers, particularly those bearing a fluorine atom, is a formidable challenge that is being addressed through advanced catalytic methods. beilstein-journals.orgorganicreactions.org

Several strategies have emerged for the stereocontrolled synthesis of fluorinated compounds, which can be adapted to produce enantiopure difluoroalcohols. These include:

Asymmetric Fluorination of Carbonyl Compounds: Chiral catalysts, including those based on transition metals (e.g., Titanium, Palladium, Copper, Nickel) and organocatalysts, are used to deliver a fluorine atom to one face of an enolate or enamine derived from a ketone or aldehyde. nih.govacs.org For instance, chiral palladium complexes have been successfully used in the enantioselective fluorination of β-ketoesters and oxindoles. nih.gov

Kinetic Resolution: In this approach, a chiral catalyst selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the unreacted enantiomer or the isolation of a single enantiomer of the product. This has been demonstrated in the organocatalytic fluorination of racemic α-chloroaldehydes, where kinetic resolution plays a key role in achieving high enantioselectivity. beilstein-journals.org

Asymmetric Reduction of Fluorinated Ketones: A powerful method involves the asymmetric reduction of a prochiral fluorinated ketone to produce a chiral alcohol. Biocatalytic systems using alcohol dehydrogenases (ADHs) are particularly effective, offering high enantioselectivity (ee >99%) and diastereoselectivity (de >99%) for the reduction of sterically demanding ketones. nih.govrsc.org This approach could be applied to a ketone precursor of this compound to generate a chiral version if a stereocenter were present elsewhere in the molecule.

The table below highlights different approaches to stereocontrolled synthesis relevant to fluorinated alcohols.

| Method | Approach | Catalyst Type | Example Substrate |

| Asymmetric Fluorination | Direct enantioselective fluorination | Chiral Metal Complexes (e.g., Pd-BINAP, Cu-BOX) nih.govacs.org | β-Ketoesters |

| Asymmetric Fluorination | Direct enantioselective fluorination | Chiral Organocatalysts (e.g., Jørgensen–Hayashi catalyst) beilstein-journals.org | α-Branched Aldehydes |

| Asymmetric Reduction | Reduction of prochiral ketone | Biocatalysts (e.g., Alcohol Dehydrogenases) nih.govrsc.org | Bulky 2-hydroxy ketones |

| Kinetic Resolution | Selective reaction of one enantiomer | Chiral Organocatalysts beilstein-journals.org | Racemic α-chloroaldehydes |

These methods represent a sophisticated toolbox for chemists to create complex difluoroalcohol derivatives with precisely controlled chirality, a crucial step in the synthesis of modern pharmaceuticals. nih.govyoutube.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition of a chemical synthesis from a laboratory bench to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. nih.gov Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes and reactors, offers powerful solutions to these problems, particularly for hazardous reactions like fluorination. pharmtech.comeurekalert.orgbritishwaterfilter.com

The key advantages of using flow chemistry for the synthesis of fluoroalcohols include:

Enhanced Safety: Many fluorinating agents are highly toxic and reactive. pharmtech.comvapourtec.com Flow reactors contain these hazardous materials within a small, enclosed volume, minimizing risk. Unstable intermediates can be generated and consumed in situ, avoiding their accumulation to dangerous levels. nih.gov

Precise Reaction Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time. This leads to higher yields, fewer byproducts, and improved consistency compared to batch processes. pharmtech.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period or by "numbering up" (running multiple reactors in parallel). This avoids the complex and sometimes unpredictable re-optimization required when scaling up batch reactors. nih.gov

Automation: Flow platforms can be fully automated, integrating pumps, reactors, and analytical tools for high-throughput synthesis, reaction optimization, and library generation. nih.gov This accelerates the discovery and development of new fluorinated molecules.

Recent research highlights the successful application of flow chemistry in fluorination. For instance, a microfluidic flow module has been developed for generating trifluoromethylating agents from simple caesium fluoride (B91410), avoiding the use of environmentally persistent PFAS reagents. eurekalert.orgbritishwaterfilter.com Modular flow reactors have been used to safely perform reactions with reagents like DAST and Selectfluor, incorporating in-line purification to streamline the process. vapourtec.com The combination of flow chemistry with techniques like microwave irradiation can further accelerate reactions, making the production of compounds like this compound and its derivatives more efficient and safer. nih.gov

Biomimetic and Organocatalytic Approaches to Fluorinated Alcohol Synthesis

Nature often assembles complex molecules with remarkable efficiency using enzymes as catalysts. nih.gov Biomimetic chemistry seeks to emulate these natural strategies using small organic molecules (organocatalysts) to drive reactions. nih.gov These approaches are increasingly being applied to the synthesis of fluorinated compounds, offering metal-free and highly selective alternatives to traditional methods.

Organocatalysis has proven to be a powerful tool for creating chiral fluorinated molecules. For example, the enantioselective α-fluorination of aldehydes and ketones can be achieved using chiral primary amine catalysts (mimicking Class I aldolase (B8822740) enzymes) or enamine catalysis. mdpi.combeilstein-journals.org These methods can construct fluorinated stereocenters with high enantioselectivity. beilstein-journals.org

Key biomimetic and organocatalytic strategies include:

Enamine and Iminium Catalysis: Chiral secondary amines, such as derivatives of proline, catalyze reactions via enamine or iminium ion intermediates, enabling the highly selective fluorination of carbonyl compounds.

Chiral Phase-Transfer Catalysis: Chiral catalysts can facilitate the transfer of fluoride ions or electrophilic fluorine sources between phases, enabling asymmetric fluorination under mild conditions. nih.gov

Biocatalysis with Whole Cells or Isolated Enzymes: The use of engineered enzymes, particularly alcohol dehydrogenases (ADHs) and transaminases, allows for the highly stereoselective synthesis of chiral alcohols and amines. nih.govnih.govrsc.org These biocatalytic reductions or reductive aminations can be applied to fluorinated precursors to yield enantiopure fluorinated alcohols. rsc.org

These approaches are not only effective but also align with the principles of green chemistry by often using non-toxic, metal-free catalysts and operating under mild conditions. nih.gov

Green Solvents and Sustainable Methodologies in Difluoroalcohol Chemical Research

The chemical industry is under increasing pressure to adopt more sustainable practices, with a major focus on reducing the use of hazardous organic solvents. wpmucdn.comrsc.org Solvents account for a significant portion of chemical waste and energy consumption in manufacturing processes. envirotech-europe.com Research into difluoroalcohol chemistry is embracing this shift by exploring green solvents and more environmentally benign methodologies.

Green Solvents: Traditional polar aprotic solvents like DMF and DMSO, often used in fluorination reactions, are toxic and derived from petrochemicals. wpmucdn.com Research is focused on finding safer, renewable alternatives. Some promising green solvents include:

γ-Valerolactone (GVL): A biomass-derived solvent that has shown promise as an alternative for nucleophilic fluorination reactions. wpmucdn.com

Cyrene (dihydrolevoglucosenone): Another bio-based solvent, though its high viscosity at elevated temperatures can be a limitation. wpmucdn.com

Water: When possible, using water as a solvent is ideal. Recent protocols have been developed for the synthesis of fluorinated molecules in aqueous media, eliminating the need for organic solvents entirely. acs.org

Fluorinated Solvents: While seemingly counterintuitive, certain fluorinated solvents are valued for their low toxicity, non-flammability, and low global warming potential, making them environmentally compatible choices for specific applications like precision cleaning. envirotech-europe.comagcchem.com

Sustainable Methodologies: Beyond solvent choice, sustainability in fluoroalcohol chemistry involves a holistic approach:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. dovepress.com

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities reduces waste. This includes metal catalysis, organocatalysis, and biocatalysis. nih.gov

Energy Efficiency: Employing methods like flow chemistry or microwave-assisted synthesis can reduce reaction times and energy consumption. pharmtech.comrsc.org

Renewable Feedstocks: Sourcing starting materials from renewable biomass instead of fossil fuels is a key long-term goal. wpmucdn.com

PFAS-Free Synthesis: Developing synthetic routes that avoid the use of persistent and harmful per- and polyfluoroalkyl substances (PFAS) is a critical area of research. eurekalert.orgbritishwaterfilter.com

By integrating these green chemistry principles, the synthesis of compounds like this compound can be made safer, more efficient, and environmentally responsible. dovepress.comrsc.org

Q & A

Q. What are the established synthetic routes for 2,2-Difluoro-4-methylpentan-1-ol, and what key reagents are involved?

Methodological Answer:

- Fluorination via DAST/Deoxo-Fluor : A common approach involves fluorinating a ketone precursor (e.g., 4-methylpentan-1-ol derivatives) using diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This introduces fluorine atoms at the 2-position .

- Purification : Post-fluorination, column chromatography (silica gel, hexane/ethyl acetate gradients) is used to isolate the product. Monitoring by TLC ensures purity .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy : NMR identifies fluorine environments (δ -120 to -130 ppm for CF groups), while NMR resolves methyl and hydroxyl protons. Coupling constants (e.g., ) validate stereoelectronic effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 152.12) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous bond-length and spatial arrangement data .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Management : Neutralize fluorinated waste with calcium hydroxide before disposal. Segregate from halogenated solvents .

Advanced Research Questions

Q. How do the fluorine atoms at the 2-position influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, deactivating the adjacent carbon. This reduces SN2 reactivity but enhances stability toward oxidation.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-methylpentan-1-ol) under identical conditions (e.g., HSO-catalyzed esterification). Use NMR to track intermediate formation .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

Methodological Answer:

- Cross-Validation : Reproduce measurements using standardized methods (e.g., ASTM distillation for boiling point, shake-flask technique for solubility).

- Statistical Analysis : Apply Grubbs’ test to identify outliers in datasets. For solubility discrepancies, control humidity and solvent purity rigorously .

Q. What computational methods predict the solvation effects of this compound in polar solvents?

Methodological Answer:

- MD Simulations : Use molecular dynamics (e.g., GROMACS) with force fields (OPLS-AA) to model hydrogen bonding between the hydroxyl group and water.

- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to identify solvent interaction sites .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to varying HCl concentrations (0.1–6 M) at 25–80°C. Monitor decomposition via NMR or GC-MS.

- Mechanistic Probes : Isotopic labeling (e.g., in the hydroxyl group) traces whether degradation proceeds via hydrolysis or elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.